4-Fluorobenzyl mercaptan

Medicinal Chemistry ADME Materials Science

4-Fluorobenzyl mercaptan (CAS 15894-04-9), also known as (4-fluorophenyl)methanethiol, is an aromatic thiol characterized by a benzyl mercaptan core substituted with a para-fluorine atom on the phenyl ring. This compound exists as a colorless to pale yellow liquid with a reported density of 1.157 g/mL at 25°C and a boiling point of 72-74°C at 15 mmHg.

Molecular Formula C7H7FS
Molecular Weight 142.20 g/mol
CAS No. 15894-04-9
Cat. No. B098042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzyl mercaptan
CAS15894-04-9
Molecular FormulaC7H7FS
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS)F
InChIInChI=1S/C7H7FS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
InChIKeyRKTRHMNWVZRZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzyl Mercaptan (CAS 15894-04-9): Procurement-Grade Overview and Chemical Identity


4-Fluorobenzyl mercaptan (CAS 15894-04-9), also known as (4-fluorophenyl)methanethiol, is an aromatic thiol characterized by a benzyl mercaptan core substituted with a para-fluorine atom on the phenyl ring . This compound exists as a colorless to pale yellow liquid with a reported density of 1.157 g/mL at 25°C and a boiling point of 72-74°C at 15 mmHg . Its molecular formula is C7H7FS, with a molecular weight of 142.19 g/mol . The presence of the electron-withdrawing fluorine substituent modulates the electronic properties of the aromatic ring and influences the reactivity of the thiol group, making it a distinct building block in organic synthesis and materials science .

Why 4-Fluorobenzyl Mercaptan (CAS 15894-04-9) Cannot Be Replaced by Unsubstituted or Alternative Benzyl Mercaptans


Simple substitution of 4-fluorobenzyl mercaptan with unsubstituted benzyl mercaptan or other halogenated analogs is not chemically equivalent due to quantifiable differences in electronic properties and reactivity. The para-fluorine substituent alters the electron density of the aromatic ring, directly impacting the thiol group's nucleophilicity and the compound's overall lipophilicity. For instance, the predicted pKa of 9.53±0.10 for 4-fluorobenzyl mercaptan differs from the measured pKa of 9.43 for benzyl mercaptan [1], indicating a slight but measurable change in thiol acidity. More critically, the LogP (octanol-water partition coefficient) for 4-fluorobenzyl mercaptan is reported as 2.79 , compared to 2.02 for benzyl mercaptan , representing a significant increase in lipophilicity that can dramatically affect partitioning, membrane permeability, and the behavior of downstream products in both biological and materials applications. These quantifiable deviations mean that substituting a cheaper, non-fluorinated analog will alter reaction kinetics, product distribution, or material properties in ways that are often unpredictable and can lead to failed syntheses or suboptimal performance .

Quantitative Differentiation Evidence for 4-Fluorobenzyl Mercaptan (CAS 15894-04-9) vs. Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Unsubstituted Benzyl Mercaptan

4-Fluorobenzyl mercaptan exhibits a significantly higher LogP (octanol-water partition coefficient) than unsubstituted benzyl mercaptan, quantifying its increased lipophilicity due to the para-fluorine substituent .

Medicinal Chemistry ADME Materials Science

Modulated Reactivity in Gold Nanocluster Ligand Exchange Kinetics

In a comparative study of place-exchange reactions on Au25(SCH2CH2Ph)18 clusters, 4-fluorobenzylthiol exhibited differential reactivity at the inner and outer positions of the cluster's dimeric staples compared to other substituted arylthiols, enabling tunable ligand shell composition [1].

Nanomaterials Surface Chemistry Gold Clusters

Synthesis of Distinct Degradation Products from the Anticancer Agent Fluorapacin

4-Fluorobenzyl mercaptan is identified as a key degradation product and metabolite of the anticancer agent bis(4-fluorobenzyl)trisulfide (fluorapacin, BFBTS), which itself demonstrates potent activity against a broad spectrum of tumor cell lines [1].

Pharmaceutical Analysis Metabolism Anticancer

High-Value Application Scenarios for 4-Fluorobenzyl Mercaptan (CAS 15894-04-9) Based on Verified Evidence


Post-Synthetic Functionalization of Atomically Precise Gold Nanoclusters

Researchers developing atomically precise gold nanoclusters (e.g., Au25(SR)18) can use 4-fluorobenzyl mercaptan in ligand place-exchange reactions to achieve site-selective functionalization of the cluster's staple motifs. As demonstrated by Pengo et al., the specific electronic and steric profile of the 4-fluorobenzylthiol ligand modulates the selectivity for exchange at inner vs. outer positions, enabling the creation of mixed-ligand shell clusters with tunable properties for catalysis, sensing, and biomedical imaging [1].

Synthesis and Impurity Profiling of the Anticancer Candidate Fluorapacin (BFBTS)

Pharmaceutical analytical laboratories and process chemistry groups require authentic samples of 4-fluorobenzyl mercaptan for the development and validation of HPLC, LC-MS, or GC-MS methods used to monitor the stability and impurity profile of fluorapacin (bis(4-fluorobenzyl)trisulfide) . It serves as a critical reference standard for identifying and quantifying this specific degradation product and metabolite during drug substance manufacturing and in biological matrices .

Design of Fluorinated Building Blocks with Tailored Lipophilicity

Medicinal chemists and chemical biologists engaged in lead optimization can utilize 4-fluorobenzyl mercaptan as a building block to introduce a benzylthioether moiety with precisely increased lipophilicity (LogP = 2.79) compared to an unsubstituted benzyl group (LogP = 2.02) . This quantifiable difference in LogP allows for rational tuning of a molecule's partition coefficient, potentially improving membrane permeability, altering tissue distribution, or modifying the hydrophobic character of a pharmacophore or probe molecule.

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